molecular formula C11H8Br2N2O B3047073 2-benzyl-4,5-dibromopyridazin-3(2H)-one CAS No. 134965-39-2

2-benzyl-4,5-dibromopyridazin-3(2H)-one

Cat. No.: B3047073
CAS No.: 134965-39-2
M. Wt: 344 g/mol
InChI Key: ZQLPPHNIRIEQJN-UHFFFAOYSA-N
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Description

2-benzyl-4,5-dibromopyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H8Br2N2O and its molecular weight is 344 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4,5-dibromopyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLPPHNIRIEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432614
Record name 2-benzyl-4,5-dibromopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134965-39-2
Record name 2-benzyl-4,5-dibromopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Target Based Design:with a Better Understanding of the Molecular Targets of Pyridazinones, Such As Mitochondrial Complex I, Computational Methods Like Molecular Docking Can Be Employed. These Techniques Allow for the In Silico Modeling of How Different Pyridazinone Analogs, Including 2 Benzyl 4,5 Dibromopyridazin 3 2h One, Might Bind to the Active Site of the Target Protein. This Rational Design Approach Can Help Prioritize the Synthesis of Compounds with a Higher Probability of Being Active.

The combination of these principles guides the iterative process of designing, synthesizing, and testing new pyridazinone derivatives to discover novel agrochemical agents with improved efficacy and safety profiles. While the specific biological profile of 2-benzyl-4,5-dibromopyridazin-3(2H)-one remains to be elucidated through empirical testing, its structure incorporates key features that are consistent with established design principles for insecticidal and acaricidal pyridazinones.

Academic Relevance in Chemical Biology and Agrochemical Science: Research Paradigms of Pyridazinone Scaffolds

Contributions to Medicinal Chemistry Research

The pyridazinone nucleus is a key structural motif in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. scholarsresearchlibrary.comresearchgate.net This has led to its classification as a "privileged structure," a concept central to modern drug discovery. The inherent physicochemical properties of the pyridazine (B1198779) ring, when judiciously applied, make it an attractive and often advantageous substitute for other aromatic systems like the phenyl ring in drug design. researchgate.net

Pyridazinones as "Privileged Structures" for Rational Drug Design

The term "privileged structure" describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, serving as a fertile starting point for the design of novel bioactive agents. nih.gov The pyridazinone core is considered a "wonder nucleus" because its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties. scholarsresearchlibrary.comsarpublication.comeurekalert.org

The utility of the pyridazinone scaffold stems from several key features:

Synthetic Tractability: The ring is readily synthesized and can be easily functionalized at various positions, allowing for the creation of large, diverse chemical libraries for screening. scholarsresearchlibrary.comresearchgate.net

Physicochemical Properties: The presence of two adjacent nitrogen atoms imparts unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets. researchgate.net

Bioisosteric Replacement: The pyridazine ring can act as a bioisostere for a phenyl ring, offering potential advantages such as reduced lipophilicity and improved metabolic stability. researchgate.net

This privileged status has facilitated the development of numerous pyridazinone-containing compounds with significant therapeutic potential. scholarsresearchlibrary.com

Principles of Structure-Activity Relationship (SAR) Studies in the Context of Pyridazinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. eurekalert.org For pyridazinone derivatives, SAR studies focus on systematically modifying the core scaffold and observing the resulting changes in potency and selectivity. researchgate.netresearchgate.net

Key positions on the pyridazinone ring are targeted for modification to probe their influence on biological activity. In the context of 2-benzyl-4,5-dibromopyridazin-3(2H)-one , the SAR would investigate:

The N-2 Position: The benzyl (B1604629) group at this position significantly influences the molecule's lipophilicity and steric profile. Modifications to the phenyl ring of the benzyl group (e.g., adding electron-withdrawing or electron-donating substituents) can fine-tune interactions with the target protein.

The C-4 and C-5 Positions: The presence of bromine atoms at these positions introduces halogen bond donor capabilities and increases the molecule's molecular weight and lipophilicity. Replacing these halogens with other groups (e.g., methoxy, amino) can drastically alter the compound's activity and target specificity. cambridge.org For instance, in one study, changes to the phenyl group at the C-6 position and substitutions on the N-2 atom were explored to optimize cardiotonic activity. sarpublication.com

The C-6 Position: Although unsubstituted in this specific example, this position is a common site for modification in other pyridazinone series to enhance potency and modulate pharmacological profiles. sarpublication.comresearchgate.net

SAR studies have been instrumental in optimizing pyridazinone derivatives for various targets, leading to the identification of compounds with improved efficacy. researchgate.netmdpi.com

Conceptual Mechanisms of Action: Modulating Biological Targets via Enzyme Inhibition and Receptor Interactions

The broad pharmacological profile of pyridazinone derivatives is a direct result of their ability to interact with a wide array of biological macromolecules, primarily through enzyme inhibition and receptor modulation. researchgate.netnih.gov

Enzyme Inhibition: Pyridazinones have been successfully developed as inhibitors for several key enzyme classes:

Cyclooxygenase (COX): Certain pyridazinone derivatives are potent and selective COX-2 inhibitors, giving them anti-inflammatory properties with potentially fewer gastrointestinal side effects than traditional NSAIDs. sarpublication.comnih.gov For example, ABT-963, a vicinally disubstituted pyridazinone, demonstrates high selectivity for COX-2 over COX-1. sarpublication.com

Phosphodiesterases (PDEs): As PDE inhibitors, pyridazinones can modulate intracellular signaling pathways, leading to applications as cardiotonic and anti-inflammatory agents. sarpublication.comnih.gov Zardaverine is a known pyridazinone derivative that selectively inhibits PDE III and PDE IV. scholarsresearchlibrary.com

Monoamine Oxidase (MAO): Selective inhibition of MAO-B is a key strategy in the treatment of neurodegenerative diseases. Several pyridazinone derivatives have been identified as potent and reversible MAO-B inhibitors. researchgate.netnih.gov

Glucan Synthase: In the context of antifungal agents, pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. nih.gov

Receptor Interactions: Pyridazinone scaffolds have also been incorporated into ligands that target various receptors. For example, derivatives have been synthesized to act as antagonists for adenosine (B11128) receptors and serotonin (B10506) receptors, highlighting their potential in treating a range of physiological disorders. researchgate.net

The specific mechanism of This compound would depend on the biological system , but its structure suggests it could fit into the active sites of enzymes or the binding pockets of receptors, leveraging its aromatic and halogen features for specific interactions.

Diversification Strategies for Enhanced Biological Potential

The inherent versatility of the pyridazinone scaffold makes it an ideal template for chemical diversification to explore and enhance biological activity. bosaljournals.com Medicinal chemists employ several strategies to generate novel analogs with improved pharmacological properties. eurekalert.orgnih.gov

Scaffold Hopping: This strategy involves replacing the core pyridazinone structure with a different, but functionally similar, heterocyclic system to discover novel chemical series with potentially improved properties. acs.org

Functional Group Interconversion: Introducing a variety of functional groups at different positions on the pyridazinone ring can systematically probe the chemical space around a biological target. nih.gov For example, the synthesis of novel pyridazinone-arylpiperazine derivatives has led to compounds with α1-adrenoceptor antagonist activity. scholarsresearchlibrary.com

Late-Stage Functionalization: Modern synthetic methods allow for the direct modification of complex, biologically active pyridazinones at a late stage in the synthesis, enabling rapid generation of analogs without re-synthesizing the entire molecule from scratch. bosaljournals.com

These diversification strategies are crucial for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic profiles, and ultimately advancing them through the drug discovery pipeline. eurekalert.org

Applications and Mechanisms in Agrochemical Development

Beyond medicinal chemistry, the pyridazinone scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. scholarsresearchlibrary.comsarpublication.com

Herbicidal Action: Interference with Photosynthesis and Chloroplast Development

Many pyridazinone derivatives exert their herbicidal effects by disrupting fundamental processes in plant physiology, most notably photosynthesis and chloroplast biogenesis. cambridge.orgias.ac.in

Interference with Photosynthesis: The primary mode of action for many pyridazinone herbicides is the inhibition of photosynthetic electron transport. ias.ac.innih.gov

Photosystem II (PSII) Inhibition: These compounds often act at the reducing side of photosystem II, binding to the QB-binding site on the D1 protein. researchgate.net This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the Hill reaction and subsequent ATP and NADPH production necessary for carbon fixation. nih.govresearchgate.net

Phytoene (B131915) Desaturase (PDS) Inhibition: A distinct class of "bleaching" pyridazinone herbicides, such as Norflurazon, inhibits the enzyme phytoene desaturase (PDS). acs.orgnih.gov PDS is a critical enzyme in the carotenoid biosynthesis pathway. researchgate.net Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage. Inhibition of PDS leads to the accumulation of the colorless precursor phytoene and a deficiency of colored carotenoids. acs.orgnih.gov Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by light and reactive oxygen species, leading to the characteristic white or "bleached" appearance of the treated plant tissue and a cessation of photosynthesis. researchgate.netcambridge.org

Interference with Chloroplast Development: The inhibition of carotenoid biosynthesis has a secondary, profound effect on chloroplast development. Carotenoids are integral structural components of the chloroplast membranes. Their absence leads to improperly formed and unstable thylakoid membranes, further disrupting the photosynthetic apparatus and leading to chloroplast degradation. cambridge.org

The table below summarizes the mechanisms of action for representative pyridazinone herbicides.

Herbicide ClassTarget SitePrimary EffectConsequenceExample Compound
PSII Inhibitors D1 protein of Photosystem IIBlocks electron transportHalts photosynthesis, leading to rapid cell deathPyrazon
PDS Inhibitors Phytoene Desaturase (PDS) enzymeInhibits carotenoid biosynthesisPhoto-oxidation of chlorophyll, chloroplast degradation, "bleaching"Norflurazon

The structural features of This compound align with those known to be active as herbicides, suggesting it could potentially interfere with these vital plant processes.

Exploration of Insecticidal and Acaricidal Potentials

The pyridazinone nucleus is a core structure in various commercially successful agrochemicals, and its derivatives have been extensively explored for their insecticidal and acaricidal activities. The biological effect of these compounds is highly dependent on the nature and position of substituents on the pyridazinone ring.

Research into pyridazinone derivatives has revealed that modifications at the N-2, C-4, C-5, and C-6 positions can significantly influence their bioactivity. For instance, the well-known insecticide and acaricide, Pyridaben, features a complex side chain at the N-2 position which is crucial for its activity. While specific experimental data on the insecticidal and acaricidal efficacy of this compound is not available in the reviewed scientific literature, the structural features of the molecule allow for certain hypotheses based on established structure-activity relationships (SAR) within the pyridazinone class.

The presence of a benzyl group at the N-2 position introduces a lipophilic aromatic moiety, which can be critical for the molecule's ability to penetrate the insect cuticle and interact with its biological target. The bromine atoms at the C-4 and C-5 positions are also significant. Halogenation is a common strategy in the design of agrochemicals to enhance biological activity and metabolic stability. The electronic and steric properties of these bromine atoms would be expected to play a crucial role in the binding of the molecule to its target site.

The general insecticidal mechanism for many pyridazinone derivatives involves the inhibition of the mitochondrial electron transport chain, often at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in paralysis and death of the target pest. It is plausible that this compound could exhibit a similar mode of action. However, without specific biological testing, its potency against various insect and mite species remains undetermined.

A summary of representative pyridazinone derivatives and their reported target pests is presented in the table below to illustrate the potential of this chemical class.

Compound ClassN-2 Substituent ExampleC-4/C-5 Substituent ExampleTarget Pest Example
Pyridazinone Derivativestert-butyl-Cl, -O-ArMites (Acaricide)
Pyridazinone DerivativesSubstituted Phenyl-H, -CH₃Aphids, Whiteflies
Pyridazinone DerivativesComplex Ether Linkage-Cl, -HLepidopteran larvae

This table represents general findings for the pyridazinone class, not specific data for this compound.

Design Principles for Pyridazinone-Based Agrochemical Agents

The development of effective and safe pyridazinone-based agrochemicals is guided by several key design principles aimed at optimizing potency, selectivity, and environmental profile. These principles are derived from extensive structure-activity relationship (SAR) studies.

Future Research Directions and Emerging Avenues for 2 Benzyl 4,5 Dibromopyridazin 3 2h One

Development of Eco-Friendly and Sustainable Synthetic Protocols

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents. nih.gov Future synthetic research concerning 2-benzyl-4,5-dibromopyridazin-3(2H)-one will likely focus on developing more sustainable and efficient protocols.

Current synthetic methods for heterocyclic compounds often rely on conventional heating and volatile organic solvents. Emerging eco-friendly alternatives could significantly improve the synthesis of pyridazinone derivatives. ekb.egresearchgate.net Methodologies such as one-pot, multicomponent reactions in greener media like ionic liquids or even solvent-free conditions (e.g., grinding) represent promising avenues. ekb.egsioc-journal.cn These approaches not only align with green chemistry principles by minimizing waste and simplifying workup procedures but can also lead to improved yields and shorter reaction times. researchgate.net Microwave-assisted synthesis, for example, has been shown to be an effective green tool for preparing pyridazinone derivatives efficiently. researchgate.net

Future protocols for synthesizing this compound and its analogs could be designed to minimize the use of hazardous brominating agents and incorporate catalytic, atom-economical steps. The development of continuous flow processes could further enhance safety, scalability, and consistency, marking a significant step towards the industrial-scale green production of these valuable chemical scaffolds. nih.gov

Table 1: Potential Eco-Friendly Synthetic Methodologies
MethodologyKey AdvantagesPotential Application for this compoundReference
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Rapid formation of the pyridazinone ring or subsequent derivatization reactions. ekb.egresearchgate.net
One-Pot Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, simplified procedures.Direct synthesis from simpler precursors in a single operation. nih.govresearchgate.net
Ionic Liquids as SolventsLow volatility, high thermal stability, recyclability.Replacement for volatile organic compounds (VOCs) in synthesis and functionalization steps. sioc-journal.cn
Solvent-Free GrindingEliminates solvent use, low energy consumption, simple setup.Solid-state synthesis of the core structure or its derivatives. ekb.egresearchgate.net

Exploration of Unconventional Reactivity Profiles and Novel Reaction Cascades

The dibromo substitution pattern on the this compound core is a gateway to vast chemical diversity. The C4 and C5 positions are primed for selective functionalization through modern cross-coupling reactions. Future research should focus on the stepwise and regioselective modification of these positions using transition-metal-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, creating large libraries of novel compounds.

A key challenge and opportunity lie in achieving selective mono-functionalization, followed by a different reaction at the remaining bromine-substituted position. This would enable the synthesis of non-symmetrical pyridazinones with precisely controlled substitution patterns. uni-muenchen.denih.gov Such strategies are crucial for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets or its properties as a functional material. uni-muenchen.de

Beyond simple cross-coupling, there is significant potential for designing novel reaction cascades. For instance, an initial coupling reaction could be followed by an intramolecular cyclization, triggered by the newly introduced functional group. Such tandem reactions provide rapid access to complex, fused heterocyclic systems built upon the pyridazinone scaffold, which are often of high value in drug discovery. mdpi.com The development of these sophisticated synthetic sequences will greatly expand the chemical space accessible from this compound.

Integration of Advanced Computational Design with Experimental Synthesis for Targeted Applications

Modern drug discovery and materials science heavily rely on computational methods to accelerate the design and optimization process. beilstein-journals.org For this compound, a synergistic approach combining in silico design with experimental validation is a crucial future direction.

Molecular Docking and Virtual Screening: Computational tools can be used to dock virtual libraries of derivatives into the active sites of known biological targets. researchgate.netbiointerfaceresearch.com Given that pyridazinones are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and various protein kinases, docking studies can predict the binding modes and affinities of novel analogs designed from the this compound template. researchgate.netmdpi.com This structure-based drug design approach helps prioritize which compounds to synthesize, saving significant time and resources. beilstein-journals.orgnih.gov

Pharmacophore Modeling and QSAR: For targets where a 3D structure is unavailable, ligand-based methods are valuable. mdpi.com By analyzing a set of known active pyridazinone derivatives, a 3D pharmacophore model can be generated to define the essential features for biological activity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can create mathematical models that link the structural properties of molecules to their biological effects, providing deep insights for designing more potent compounds. nih.govmdpi.com

In Silico ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. Computer-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can predict properties like oral bioavailability and potential toxicity for designed molecules before they are ever synthesized, allowing for early-stage optimization. nih.gov

Table 2: Computational Techniques for Targeted Design
TechniquePurposeApplication to this compound DerivativesReference
Molecular DockingPredicts binding mode and affinity of a ligand to a biological target.Identify potential inhibitors for targets like protein kinases or COX-2. researchgate.netnih.gov
Virtual High-Throughput Screening (vHTS)Rapidly screens large compound libraries against a target in silico.Identify promising hit compounds from a virtual library of derivatives. beilstein-journals.org
QSARCorrelates chemical structure with biological activity.Guide the design of more potent analogs by identifying key structural features. nih.govmdpi.com
ADMET PredictionForecasts pharmacokinetic and toxicity properties.Optimize drug-likeness and reduce late-stage attrition of drug candidates. nih.gov

Investigation of New Bioactive Scaffolds and Functional Materials Derived from this compound

The pyridazinone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and forms the basis of numerous bioactive compounds. researchgate.net The broad spectrum of reported activities for pyridazinone derivatives includes anti-inflammatory, anticancer, antimicrobial, antihypertensive, and neuroprotective effects. eurekalert.orgnih.govmdpi.com

A major future avenue for this compound is its use as a versatile building block to generate novel bioactive agents. By applying the synthetic strategies outlined in section 6.2, diverse functional groups can be installed at the C4 and C5 positions. This will allow for the exploration of structure-activity relationships (SAR) to develop potent and selective agents for various therapeutic targets. researchgate.netresearchgate.net For example, derivatization could yield new classes of kinase inhibitors for oncology, COX-2 inhibitors with reduced gastrointestinal side effects for inflammation, or novel agents targeting neurodegenerative diseases. researchgate.netnih.gov

Beyond pharmaceuticals, the unique electronic properties of the pyridazine (B1198779) ring suggest potential applications in materials science. researchgate.net The highly functionalizable this compound scaffold could be used to synthesize:

Ligands for Catalysis: The nitrogen atoms of the pyridazine ring can coordinate with metal centers, making derivatives potential ligands for homogeneous catalysis.

Chemiluminescent and Optical Materials: The pyridazine heterocycle is a component of some chemiluminescent systems and nonlinear optical materials. researchgate.net

Energetic Materials: The nitrogen-rich pyridazine scaffold has been explored as a building block for new energetic materials. rawdatalibrary.net

Q & A

Q. How does bromine substitution at positions 4 and 5 influence the biological activity of pyridazinone derivatives?

  • Answer : Bromine’s electron-withdrawing effects enhance electrophilicity, potentially improving binding to biological targets. Structural analogs like 2-benzyl-4,5-dichloropyridazin-3(2H)-one exhibit potent inhibition of bacterial DsbB enzymes, suggesting dibromo derivatives may similarly target virulence factors . Comparative studies with chloro or methyl substituents could clarify structure-activity relationships.

Q. What strategies optimize reaction yields for dibromopyridazinone synthesis under varying conditions?

  • Answer : Systematic optimization is critical. For example, solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., t-BuOK in transition metal-free cascades) significantly impact product distribution . Contradictions in reported yields may arise from subtle differences in stoichiometry, temperature, or purification methods, necessitating controlled replication .

Q. Can transition metal-free cascade reactions be adapted to synthesize this compound?

  • Answer : Yes. t-BuOK-mediated cascades have been used to construct pyridazinone scaffolds without metals . Adapting this method could involve reacting brominated alkynols with imines or aldehydes, leveraging the benzyl group’s stabilizing effects . Solvent selection (e.g., THF vs. toluene) may direct reaction pathways toward dibrominated products.

Q. What are the ecological implications of using this compound in research?

  • Answer : While the compound is generally non-toxic to aquatic systems, disposal must comply with regulations to prevent environmental release. Biodegradation studies and waste treatment protocols (e.g., incineration) should be prioritized to mitigate ecological risks .

Methodological Notes

  • Synthetic Contradictions : If discrepancies arise in reaction yields, compare solvent systems, catalyst sources, and purification techniques across studies .
  • Biological Target Identification : Use computational docking studies to predict interactions with bacterial DsbB or eukaryotic enzymes, guided by structural analogs .
  • Safety Protocols : Always adhere to GHS guidelines for irritant chemicals, including fume hood use and emergency response plans .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-benzyl-4,5-dibromopyridazin-3(2H)-one
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2-benzyl-4,5-dibromopyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.